molecular formula C25H34ClN3O2 B5122533 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanone hydrochloride CAS No. 468744-11-8

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanone hydrochloride

Cat. No. B5122533
CAS RN: 468744-11-8
M. Wt: 444.0 g/mol
InChI Key: RXJVBZXGRRERAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-substituted benzimidazoles involves the reaction of 2,6-di-tert-butyl-1,4-benzoquinone with o-phenylendiamine, leading to the formation of 2,6-di-tert-butyl-1,4-benzoquinone-4-(N-o-aminophenyl)imine, which then reacts smoothly with heterocyclic, aromatic, and aliphatic aldehydes (Komissarov, 1990).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of sterically hindered phenol residues, which are significant for its reactivity and properties. Detailed studies on similar molecules, such as the synthesis of benzimidazole derivatives containing sterically hindered phenol residues, provide insights into the structural aspects and potential reactivity of the compound (Kelarev et al., 1984).

Chemical Reactions and Properties

Chemical reactions involving this compound are likely to be influenced by the presence of the benzimidazole and sterically hindered phenol groups. These functional groups contribute to the compound's reactivity towards various nucleophiles and electrophiles, offering a wide range of potential chemical transformations. The synthesis and reactivity of similar benzimidazole derivatives have been extensively studied, providing a foundation for understanding the chemical behavior of this compound (Ozelcaglayan et al., 2012).

properties

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(3-ethyl-2-iminobenzimidazol-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2.ClH/c1-8-27-19-11-9-10-12-20(19)28(23(27)26)15-21(29)16-13-17(24(2,3)4)22(30)18(14-16)25(5,6)7;/h9-14,26,30H,8,15H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJVBZXGRRERAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanone hydrochloride

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